molecular formula C23H27N3O6 B12489127 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12489127
M. Wt: 441.5 g/mol
InChI Key: XHLHVUBSUVYZFM-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, and a benzoate ester. Its molecular formula is C23H27N3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride to introduce the acetyl group.

    Formation of the Benzoate Ester: The benzoate ester is formed by reacting methyl 4-aminobenzoate with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: Finally, the acetylated piperazine is coupled with the benzoate ester using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • 4-[(4-acetylpiperazin-1-yl)carbonyl]benzoic acid
  • 4-(4-methylpiperazin-1-yl)aniline

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2,6-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C23H27N3O6/c1-15(27)25-10-12-26(13-11-25)18-9-8-16(23(29)32-4)14-17(18)24-22(28)21-19(30-2)6-5-7-20(21)31-3/h5-9,14H,10-13H2,1-4H3,(H,24,28)

InChI Key

XHLHVUBSUVYZFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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